![molecular formula C30H40N4O2 B4012497 N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide](/img/structure/B4012497.png)
N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide
Übersicht
Beschreibung
"N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide" is a chemical compound that has been the subject of various studies. Its properties and reactions have been explored, but specific details on this compound are limited.
Synthesis Analysis
The synthesis of compounds related to piperazine derivatives has been a subject of research. For example, the synthesis of N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides has been reported, indicating the methods and chemical pathways used in creating similar compounds (Śladowska et al., 1995).
Molecular Structure Analysis
The molecular structure of related piperazine compounds has been analyzed using various techniques. For instance, the crystal structure of N,N′-bis((thiophene-2-carboxamido)propyl)piperazine was determined by X-ray analysis, providing insights into the molecular configuration of such compounds (Balaban et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of piperazine derivatives have been studied, showing how these compounds interact and transform under various conditions. For example, the synthesis and antimicrobial studies of novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine highlight the chemical properties and potential reactions of similar compounds (Chandra et al., 2006).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting points, solubility, and crystal structure, have been the focus of several studies. For instance, the synthesis and characterization of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin reveal its physical properties like melting point and yield (Prabawati, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential chemical interactions, are important aspects of piperazine derivatives. Research on compounds like bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato)cobalt(II) provides insights into the chemical properties of these types of molecules (Oliver et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
One study highlights the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds showed significant biofilm inhibition activities and MurB enzyme inhibitory activity, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).
Metal-Organic Complexes and Their Properties
Research into metal-organic complexes based on 1,4-naphthalenedicarboxylate and bis-pyridyl-bis-amide ligands, including diverse spacers, has led to the discovery of structures with unique topologies and properties. These complexes demonstrate the ability to form diverse metal–organic networks with potential applications in fluorescence and photocatalysis (Lin et al., 2015).
Antimicrobial and Pharmacological Properties
Another area of research involves the synthesis of N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, where some derivatives displayed promising pharmacological activity. This suggests potential for developing new therapeutic agents based on modifications of the piperazine structure (Śladowska et al., 1995).
Fungicidal Activity
The fungicidal activity of 3-piperazine-bis(benzoxaborole) and its analogs against filamentous fungi highlights the critical role of the benzoxaborole system in antifungal action. This research opens up possibilities for the development of new antifungal agents with high efficacy (Wieczorek et al., 2014).
Material Synthesis and Biophotonic Applications
Studies on compounds like 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone indicate their potential as biophotonic materials due to their light absorption and fluorescence properties. These findings suggest applications in the development of new materials for biophotonic devices (Nesterov et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-N,4-N-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O2/c1-21(2)23-11-9-13-25(19-23)29(5,6)31-27(35)33-15-17-34(18-16-33)28(36)32-30(7,8)26-14-10-12-24(20-26)22(3)4/h9-14,19-20H,1,3,15-18H2,2,4-8H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJPSFKQBXFELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)C(=O)NC(C)(C)C3=CC=CC(=C3)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



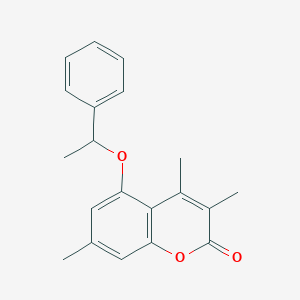
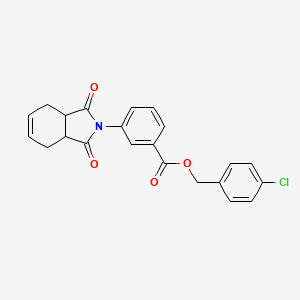
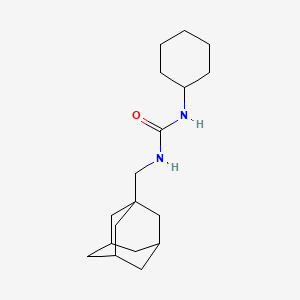

![methyl 2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4012450.png)
![N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4012451.png)
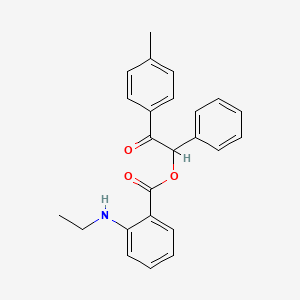

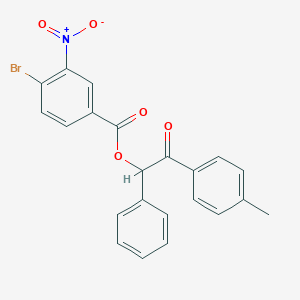
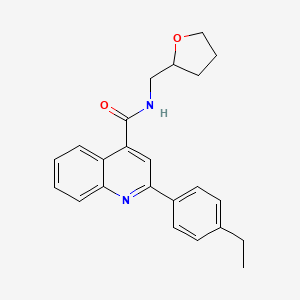
![1-methyl-3-{[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]carbonyl}-5,6,7,8-tetrahydroquinolin-2(1H)-one](/img/structure/B4012479.png)
![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012492.png)

![(4-bromophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4012520.png)